molecular formula C18H23N3O2 B12178874 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

Cat. No.: B12178874
M. Wt: 313.4 g/mol
InChI Key: LTVBCXPKEAWLIM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 3-position with a 3,5-dimethylpyrazole moiety and an N-linked tetrahydro-2H-pyran-4-ylmethyl group.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(oxan-4-ylmethyl)benzamide

InChI

InChI=1S/C18H23N3O2/c1-13-10-14(2)21(20-13)17-5-3-4-16(11-17)18(22)19-12-15-6-8-23-9-7-15/h3-5,10-11,15H,6-9,12H2,1-2H3,(H,19,22)

InChI Key

LTVBCXPKEAWLIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NCC3CCOCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Formation of the Benzamide Group: The final step involves the coupling of the pyrazole-tetrahydropyran intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: As an intermediate in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it targets a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Benzamide Derivatives

Several analogs share the pyrazole-benzamide scaffold but differ in substituents and downstream biological effects:

Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound Potential Implications
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (CAS: 879849-52-2) C₁₄H₁₅N₃O₃ 3,5-Dimethoxybenzamide; 1-methylpyrazole Methoxy groups instead of dimethylpyrazole; lacks THP Increased lipophilicity; reduced solubility
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS: 127871-91-4) C₂₁H₁₉N₇O₃S Nitrophenyl; triazole-thiol; benzamide Nitro group introduces electron-withdrawing effects; triazole-thiol enhances metal binding Potential for redox activity or chelation
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Complex Coumarin; tetrazole; pyrimidinone Coumarin and pyrimidinone substituents; tetrazole ring Fluorescence properties; kinase inhibition

Functional Group Analysis

  • Pyrazole vs.
  • THP Group vs. Methoxy/Alkyl Chains : The THP group in the target compound likely improves aqueous solubility compared to methoxy-substituted analogs (e.g., 879849-52-2 ), which may exhibit higher membrane permeability but poorer pharmacokinetics.
  • Coumarin/Pyrimidinone Hybrids: Compounds like 4i/4j incorporate coumarin and pyrimidinone moieties, enabling fluorescence-based tracking or enhanced binding to ATP pockets in kinases—features absent in the target compound.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, effects on autophagy, and interactions with cellular pathways.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C14_{14}H20_{20}N4_{4}O
  • Molecular Weight : 248.34 g/mol

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 3,5-dimethyl-1H-pyrazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown submicromolar activity against MIA PaCa-2 pancreatic cancer cells. The mechanism involves the modulation of the mTORC1 pathway, which is crucial for cell growth and metabolism.

  • mTORC1 Inhibition : The compound reduces mTORC1 activity, leading to decreased protein synthesis and cell growth. This inhibition is associated with increased autophagy at basal levels but disrupts autophagic flux under nutrient-replete conditions .
  • Autophagy Modulation : The compound's ability to enhance autophagy suggests a dual role in promoting cell survival under stress while also triggering cell death pathways in cancerous cells. This is evidenced by the accumulation of LC3-II, a marker for autophagic activity, indicating disrupted autophagic flux .

Study 1: Anticancer Activity in MIA PaCa-2 Cells

In a study focused on the effects of pyrazole derivatives on pancreatic cancer cells:

  • Objective : To evaluate the antiproliferative effects and underlying mechanisms.
  • Findings : Two selected compounds exhibited potent antiproliferative activity with IC50_{50} values in the submicromolar range. They significantly reduced mTORC1 activity and increased autophagic markers .
CompoundIC50_{50} (µM)mTORC1 ActivityAutophagy Markers
Compound A0.5ReducedIncreased LC3-II
Compound B0.7ReducedIncreased LC3-II

Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications to the pyrazole ring and the benzamide moiety significantly influenced biological activity:

  • Objective : To identify key structural features contributing to biological efficacy.
  • Findings : Alterations in substituents on the pyrazole ring enhanced potency against cancer cell lines while maintaining metabolic stability .

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